Aβ42 Reduction Potency: GSM-4 vs. Carboxylic Acid GSMs (GSM-1, GSM-2)
GSM-4 reduces Aβ42 with an IC₅₀ of 0.014 μM (14 nM) in human cell-based assays , representing a 25-fold potency advantage over the prototypical carboxylic acid GSM-1 (Aβ42 IC₅₀ = 348 nM [1]) and a 3.2-fold improvement over the more optimized carboxylic acid analog GSM-2 (Aβ42 IC₅₀ = 45 nM [1]). This quantitative potency differential is critical because GSM-1 and GSM-2 remain the most widely used reference compounds for the carboxylic acid GSM class in academic laboratories, yet their substantially higher IC₅₀ values necessitate the use of micromolar concentrations that may introduce off-target effects or solubility limitations not encountered with GSM-4 at its effective nanomolar range.
| Evidence Dimension | Aβ42 reduction potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.014 μM (14 nM) [human cell-based assay] |
| Comparator Or Baseline | GSM-1: IC₅₀ = 348 nM; GSM-2: IC₅₀ = 45 nM [human cell-based assays] |
| Quantified Difference | GSM-4 is 24.9-fold more potent than GSM-1; 3.2-fold more potent than GSM-2 |
| Conditions | Human cell-based Aβ42 assays; GSM-1 and GSM-2 data from ACS Chemical Neuroscience comparator study (Nie et al., 2020; Peng et al., 2011) |
Why This Matters
Higher potency at lower concentrations minimizes solvent (DMSO) interference, reduces the risk of compound precipitation in cell culture media, and enables robust pharmacology at concentrations far below those that may engage secondary targets.
- [1] Nie P, Vartak A, Li YM. γ-Secretase inhibitors and modulators: Mechanistic insights into drug discovery for Alzheimer's disease. ACS Chemical Neuroscience. 2020;11(19):2929–2947. GSM-1 Aβ42 IC₅₀ = 348 nM; GSM-2 Aβ42 IC₅₀ = 45 nM. View Source
